1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone is a natural product found in Picrasma javanica with data available.
Brand Name: Vulcanchem
CAS No.: 65236-63-7
VCID: VC8382773
InChI: InChI=1S/C14H12N2O2/c1-8(17)13-14-12(11(18-2)7-15-13)9-5-3-4-6-10(9)16-14/h3-7,16H,1-2H3
SMILES: CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC
Molecular Formula: C14H12N2O2
Molecular Weight: 240.26 g/mol

1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone

CAS No.: 65236-63-7

Cat. No.: VC8382773

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone - 65236-63-7

Specification

CAS No. 65236-63-7
Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
IUPAC Name 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone
Standard InChI InChI=1S/C14H12N2O2/c1-8(17)13-14-12(11(18-2)7-15-13)9-5-3-4-6-10(9)16-14/h3-7,16H,1-2H3
Standard InChI Key XUJDMPJVPVPDFB-UHFFFAOYSA-N
SMILES CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC
Canonical SMILES CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a 9H-pyrido[3,4-b]indole skeleton, a tricyclic system comprising a pyridine ring fused to an indole moiety. Key substituents include:

  • A methoxy group (-OCH3_3) at position 4 of the indole ring.

  • An acetyl group (-COCH3_3) at position 1 of the pyridine ring.

The IUPAC name, 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone, reflects this substitution pattern . The SMILES notation CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC\text{CC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC} and InChIKey XUJDMPJVPVPDFB-UHFFFAOYSA-N\text{XUJDMPJVPVPDFB-UHFFFAOYSA-N} provide unambiguous identifiers for databases and computational studies .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC14H12N2O2\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}_{2}
Molecular Weight240.26 g/mol
CAS Registry Number65236-63-7
PubChem CID617627
SMILESCC(=O)C1=NC=C(C2=C1NC3=CC=CC=C32)OC

Synthesis and Structural Analogues

Synthetic Routes

While no explicit synthesis for 1-(4-methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone is documented, β-carbolines are typically synthesized via:

  • Pictet–Spengler Reaction: Cyclization of tryptamine derivatives with carbonyl compounds in acidic conditions .

  • Bischler–Napieralski Reaction: Cyclodehydration of phenethylamines to form dihydroisoquinolines, followed by oxidation .

For example, Skinner and Parkhurst (1965) synthesized 1-aryl-β-carbolines by reacting tryptamine with substituted benzaldehydes in hydrochloric acid . Adapting this method, the target compound could hypothetically be synthesized using 4-methoxytryptamine and acetyl chloride under similar conditions.

Structural Analogues

  • 1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethanone: Differs in methoxy positioning (position 7 vs. 4).

  • Harmine: A naturally occurring β-carboline with a methoxy group at position 7 and methyl group at position 1, known for MAO inhibition.

Physicochemical Properties

Spectroscopic Data

  • UV-Vis: β-carbolines exhibit absorption maxima near 300–350 nm due to π→π* transitions in the conjugated system.

  • NMR: The methoxy group typically resonates at δ 3.8–4.0 ppm (¹H NMR), while the acetyl carbonyl appears at δ 190–210 ppm (¹³C NMR) .

Reactivity

  • Methoxy Group: Susceptible to demethylation via strong acids or enzymes.

  • Acetyl Group: Participates in nucleophilic acyl substitution (e.g., hydrolysis to carboxylic acids).

Natural Occurrence and Biosynthesis

Natural Sources

The compound has been isolated from Picrasma javanica, a plant used in traditional medicine for antipyretic and anti-inflammatory purposes . β-carbolines are also found in Banisteriopsis caapi (a component of ayahuasca) and microbial species like Streptomyces.

Biosynthetic Pathway

β-carbolines derive from L-tryptophan through decarboxylation and condensation with carbonyl compounds. The methoxy and acetyl groups are likely introduced via post-cyclization modifications:

  • O-Methylation: Catalyzed by O-methyltransferases.

  • Acetylation: Mediated by acetyl-CoA-dependent acyltransferases.

Research Gaps and Future Directions

  • Synthetic Optimization: Development of efficient routes for large-scale production.

  • Target Identification: High-throughput screening to elucidate molecular targets.

  • Pharmacokinetics: Studies on absorption, metabolism, and toxicity.

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